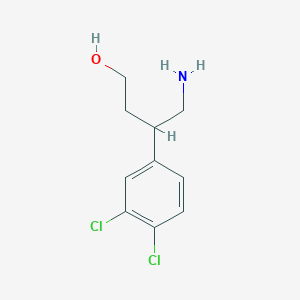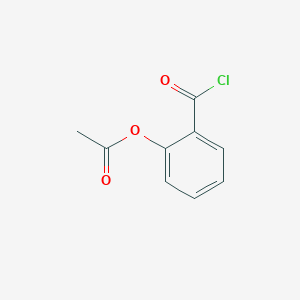
2-乙酰氧基苯甲酰氯
概述
描述
2-Acetoxybenzoyl chloride is a chemical compound that is related to various acetoxy derivatives of benzoyl chloride. While the specific compound 2-acetoxybenzoyl chloride is not directly studied in the provided papers, the related compounds and their properties can give us insight into its chemical behavior. For instance, 2-arylbenzoxazoles have been shown to undergo chlorination and ortho-acetoxylation, indicating that acetoxy groups can direct certain chemical reactions . Similarly, 3-acetoxy-2-methylbenzoic anhydride, derived from a related acetoxybenzoyl chloride, has been synthesized and characterized, suggesting that acetoxybenzoyl chlorides can be precursors to other compounds with potential biological activity .
Synthesis Analysis
The synthesis of acetoxybenzoyl chloride derivatives can involve interactions with other acetoxy-containing compounds. For example, 3-acetoxy-2-methylbenzoic anhydride was obtained from the reaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . This indicates that acetoxybenzoyl chlorides can react with carboxylic acids to form anhydrides, which could be a relevant synthetic pathway for 2-acetoxybenzoyl chloride as well.
Molecular Structure Analysis
The molecular structure of compounds related to 2-acetoxybenzoyl chloride has been studied using various spectroscopic techniques and theoretical methods. For instance, 3-acetoxy-2-methylbenzoic anhydride's structure was elucidated using single-crystal X-ray crystallography, revealing a monoclinic crystallization . Additionally, 2-acetoxybenzoic acid's structure was optimized using density functional theory, which could be analogous to the structural analysis one might perform on 2-acetoxybenzoyl chloride .
Chemical Reactions Analysis
The chemical reactivity of acetoxybenzoyl chlorides can be inferred from related studies. The chlorination of 2-arylbenzoxazoles, although not a direct study of acetoxybenzoyl chlorides, shows that electrophilic substitution is a possible reaction pathway for these compounds . Furthermore, the synthesis of 3-acetoxy-2-methylbenzoic anhydride demonstrates that acetoxybenzoyl chlorides can undergo reactions with carboxylic acids to form anhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetoxybenzoyl chloride can be partially understood by examining related compounds. For example, the spectroscopic characterization of 3-acetoxy-2-methylbenzoic anhydride provides insights into the types of intermolecular interactions that stabilize its structure, such as weak C–H···O hydrogen bonds and π···π interactions . The study of 2-acetoxybenzoic acid's spectroscopic properties, including FT-IR and FT-Raman spectra, and its molecular stability through NBO analysis, offers a glimpse into the potential properties of 2-acetoxybenzoyl chloride .
科学研究应用
有机化学中的合成和表征
2-乙酰氧基苯甲酰氯在合成和表征各种有机化合物方面具有应用。例如,它用于合成酸酐衍生物,如3-乙酰氧基-2-甲基苯甲酸酐,这些衍生物使用光谱方法和X射线晶体学进行表征 (Cakmak et al., 2022)。此外,它在合成金属液晶体中起着作用,这些液晶体涉及金属和液晶有机化合物 (Kovganko & Kovganko, 2013)。
抗菌剂的开发
研究表明,使用2-乙酰氧基苯甲酰氯合成的衍生物具有显著的抗菌性能。例如,使用这种化学物质合成的一些新型吡啶衍生物和苯并噻唑化合物显示出对各种细菌菌株具有潜在的治疗潜力 (Abbasi et al., 2016)。
在传感器技术中的应用
在传感器技术领域,2-乙酰氧基苯甲酰氯衍生物用于制造特定离子的传感器。其中一个应用是开发镍(II)离子的电位计传感器,其中2-乙酰氧基苯甲酰氯的衍生物被用作聚氯乙烯基质中的离子载体 (Gupta et al., 2000; Gupta et al., 2002)。
有机金属化学的探索
这种化合物在有机金属化学中也很重要,它有助于合成有机金属配合物。这些配合物可能表现出诸如发光之类的独特性质,并且因其结构特征而受到研究 (Catalano & Malwitz, 2003)。
神经保护潜力
正在研究使用2-乙酰氧基苯甲酰氯合成的化合物的神经保护性能。通过涉及这种化学物质的中间体合成的羟基和乙酰氧基苯甲酸与二肽的结合物被评估为潜在的神经保护剂 (Brel et al., 2021)。
安全和危害
2-Acetoxybenzoyl chloride is considered hazardous. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Contact with water liberates toxic gas .
属性
IUPAC Name |
(2-carbonochloridoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKWFGEUBCEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203924 | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxybenzoyl chloride | |
CAS RN |
5538-51-2 | |
| Record name | Acetylsalicyloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5538-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetoxybenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

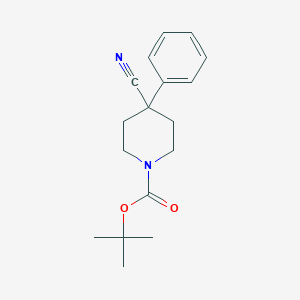
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)
![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)
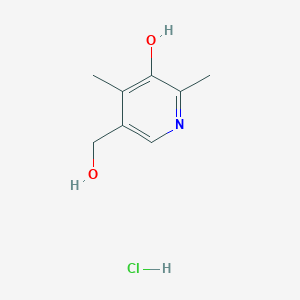
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)
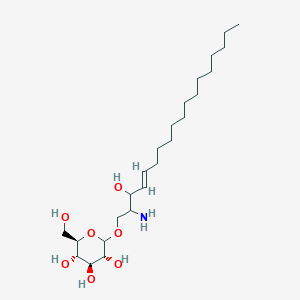

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
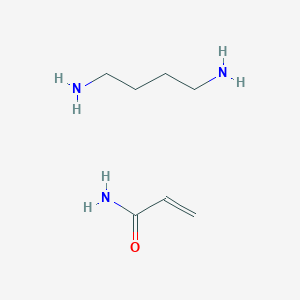
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)

